molecular formula C16H9N3O3 B2463895 (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile CAS No. 1339943-71-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B2463895
CAS No.: 1339943-71-3
M. Wt: 291.266
InChI Key: XEGLLDFKCXGJGX-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is an organic compound that features a benzoxazole ring and a nitrophenyl group connected by a propenenitrile linkage

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGLLDFKCXGJGX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.

    Nitration of the Phenyl Ring: The benzoxazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Propenenitrile Linkage: The final step involves the condensation of the nitrated benzoxazole with an appropriate aldehyde, such as 3-nitrobenzaldehyde, in the presence of a base like sodium hydroxide to form the propenenitrile linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-aminophenyl)prop-2-enenitrile.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Fluorescent Probes: The benzoxazole ring system can be used in the design of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its ability to interact with biological macromolecules.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group, which may result in different reactivity and applications.

    (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the benzoxazole ring and the nitrophenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility.

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a member of the benzoxazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and research findings.

  • Molecular Formula : C16H12N4O2
  • Molecular Weight : 284.30 g/mol
  • CAS Number : 328952-65-4

Biological Activity Overview

Benzoxazole derivatives have been extensively studied for their biological properties. The specific compound has shown promising results in various assays:

  • Antimicrobial Activity :
    • Studies have demonstrated that benzoxazole derivatives exhibit selective antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .
    • The minimum inhibitory concentrations (MIC) for several derivatives have been determined, indicating varying degrees of efficacy.
    CompoundMIC (µg/mL)Target Organism
    Compound A50Bacillus subtilis
    Compound B25Candida albicans
    Compound C100Escherichia coli
  • Anticancer Properties :
    • Research has indicated that several benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
    • A structure-activity relationship (SAR) study revealed that modifications to the benzoxazole structure can enhance cytotoxicity while reducing toxicity to normal cells.

Case Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of benzoxazole derivatives, it was found that the compound exhibited selective toxicity towards cancer cells compared to normal cells. The IC50 values were significantly lower for cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
MCF-7155
A549204
Normal Fibroblasts75-

This selectivity suggests potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of various benzoxazole derivatives showed that the compound demonstrated significant antifungal activity against Candida albicans, with an MIC value of 25 µg/mL. This activity was attributed to the presence of electron-donating groups which enhance membrane permeability and disrupt cellular processes.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Some studies suggest that benzoxazole derivatives may interfere with nucleic acid synthesis in microbial cells.
  • Disruption of mitochondrial function : In cancer cells, these compounds may induce apoptosis through mitochondrial pathway activation.

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